4-Bromo-2-tert-butylaniline;hydrobromide chemical structure and properties
4-Bromo-2-tert-butylaniline;hydrobromide chemical structure and properties
4-Bromo-2-tert-butylaniline Hydrobromide: Structural Properties, Synthesis, and Applications in Advanced Therapeutics and Photochemistry
Executive Summary
4-Bromo-2-tert-butylaniline hydrobromide is a highly specialized halogenated aniline derivative that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and photochemistry[1],[2]. Characterized by the presence of a bulky tert-butyl group at the ortho position and a bromine atom at the para position, this compound offers unique steric shielding and a versatile synthetic handle for cross-coupling reactions[3]. This technical guide details its physicochemical properties, field-proven synthesis methodologies, and its pivotal role in developing[4],[5], and [6].
Physicochemical Profiling & Structural Analysis
The structural architecture of 4-bromo-2-tert-butylaniline dictates its chemical behavior. The tert-butyl group provides significant steric hindrance, which not only directs electrophilic aromatic substitution exclusively to the para position but also shields the amine functional group from unwanted side reactions during complex ligand synthesis[3]. The hydrobromide salt form is frequently utilized to enhance the compound's oxidative stability and solubility in polar protic solvents, making it highly suitable for long-term storage and precise stoichiometric handling[2].
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | 4-Bromo-2-tert-butylaniline hydrobromide |
| CAS Registry Number | 850012-44-1 (Free Base) |
| Molecular Formula | C10H15Br2N |
| Molecular Weight | 309.04 g/mol |
| SMILES | Br.CC(C)(C)c1cc(Br)ccc1N |
| Topological Polar Surface Area | 26.0 Ų |
| Hydrogen Bond Donors | 1 (Free Base) / 3 (Protonated Salt) |
| Hydrogen Bond Acceptors | 1 |
Synthesis Methodology & Mechanistic Insights
The synthesis of 4-bromo-2-tert-butylaniline relies on the regioselective bromination of 2-tert-butylaniline. To achieve high para-selectivity and prevent over-bromination, tetrabutylammonium tribromide (TBA.Br3) is employed as a mild, solid electrophilic bromine source[4],[3].
Experimental Protocol: Regioselective Bromination and Salt Formation
This protocol is designed as a self-validating system; the visual color changes and specific workup steps inherently confirm the progression and safety of the reaction.
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Preparation: Dissolve 2-tert-butylaniline (1.0 eq, e.g., 168 mmol) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under an inert nitrogen atmosphere[4],[3].
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Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. This kinetic control minimizes oxidative degradation of the highly activated aniline ring[4].
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Electrophilic Addition: Add TBA.Br3 (1.0 eq) portionwise over 30-45 minutes, maintaining the internal temperature between 0 °C and 5 °C[4],[7]. Causality: The bulky tetrabutylammonium counterion modulates the reactivity of the tribromide, ensuring mono-bromination strictly at the para position and preventing the di-bromination often seen with standard Br2.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for an additional 10-30 minutes until the reaction medium turns from a dark hue to a lighter color, indicating the consumption of the tribromide complex[4].
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Quenching: Quench the reaction by adding distilled water to deactivate any trace electrophiles, then extract the product using ethyl acetate or diethyl ether[4],[7].
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Reductive Workup: Wash the organic phase with a saturated aqueous solution of sodium metabisulfite (Na2S2O5). Causality: This step is critical to reduce any unreacted electrophilic bromine species to inert bromide, preventing post-extraction oxidative side reactions[4].
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Isolation of Free Base: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The residue is filtered through a silica pad (eluting with heptane/ethyl acetate) to yield 4-bromo-2-tert-butylaniline as a light yellow to pink oil[4],[7].
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Hydrobromide Salt Formation: Dissolve the free base in a non-polar solvent (e.g., diethyl ether) and bubble anhydrous HBr gas through the solution (or add 48% aqueous HBr dropwise) to precipitate the hydrobromide salt[2]. Filter and dry under high vacuum.
Workflow for the regioselective synthesis of 4-Bromo-2-tert-butylaniline hydrobromide.
Pharmacological & Photochemical Applications
The strategic placement of the bromine atom allows 4-bromo-2-tert-butylaniline to undergo facile Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, making it an indispensable intermediate across multiple disciplines[3].
Autoimmune Therapeutics: RORγ Modulators
The compound is a vital precursor in the synthesis of carboxamide-substituted nitrogen-containing 5-membered heterocycles[8]. These complex molecules function as highly potent inverse agonists for RORγ (Retinoid-related Orphan Receptor gamma)[5]. RORγt is a master transcriptional regulator of Th17 cell differentiation. By binding to the RORγ ligand-binding domain, derivatives of 4-bromo-2-tert-butylaniline induce a conformational change that recruits co-repressors, thereby inhibiting IL-17 expression and mitigating autoimmune disease progression[8],[5].
Pharmacological mechanism of RORγ modulators derived from 4-Bromo-2-tert-butylaniline.
Dermatological and Oncological Agents: RAR Modulators
In drug discovery, 4-bromo-2-tert-butylaniline is utilized to synthesize terphenyl-4-carboxylic acid derivatives[4],[1]. These compounds act as potent ligands that modulate Retinoic Acid Receptors (RAR). RAR activation regulates gene transcription involved in cell proliferation and differentiation, providing therapeutic avenues for severe dermatological conditions and certain cancers[4].
Advanced Photochemistry: Photorobust Mo(0) Complexes
Beyond pharmaceuticals, the compound is critical in the synthesis of diisocyanide ligands for homoleptic Molybdenum(0) complexes[9]. The bulky tert-butyl group provides essential steric shielding to the Mo(0) metal center, suppressing non-radiative decay pathways. This results in a photorobust complex with a long-lived triplet metal-to-ligand charge transfer (3MLCT) state, capable of mimicking prototypical [Os(2,2′-bipyridine)3]2+ complexes for red-to-blue triplet-triplet annihilation upconversion[3],[6].
Analytical Validation & Storage
To ensure scientific integrity, the synthesized 4-bromo-2-tert-butylaniline hydrobromide must be validated using standard analytical techniques:
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1H NMR (300 MHz, CDCl3, Free Base): Characteristic peaks validating the regiochemistry include δ 1.39 (s, 9H, tert-butyl), 3.81 (br. s., 2H, -NH2), 6.51 (d, J=8.3 Hz, 1H), 7.11 (dd, J=8.3, 2.3 Hz, 1H), and 7.30 (d, J=2.3 Hz, 1H)[7]. The doublet at 7.30 ppm confirms the meta-coupling of the isolated proton between the tert-butyl and bromo groups.
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Storage: The hydrobromide salt should be stored at 2-8 °C, tightly sealed, and protected from light to prevent gradual photo-oxidation[1].
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